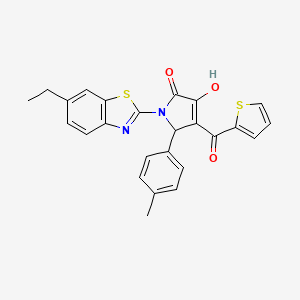

1-(6-Ethylbenzothiazol-2-yl)-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Description

This compound is a heterocyclic molecule featuring a benzothiazole core substituted with an ethyl group at the 6-position, a pyrrolin-2-one ring with a hydroxyl group at the 3-position, and additional substituents including a 4-methylphenyl group and a thiophene-2-carbonyl moiety. The ethyl group on the benzothiazole ring enhances lipophilicity, which may improve membrane permeability compared to fluorinated analogs .

Properties

Molecular Formula |

C25H20N2O3S2 |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C25H20N2O3S2/c1-3-15-8-11-17-19(13-15)32-25(26-17)27-21(16-9-6-14(2)7-10-16)20(23(29)24(27)30)22(28)18-5-4-12-31-18/h4-13,21,29H,3H2,1-2H3 |

InChI Key |

CVZAUKPGAXXSEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethylbenzothiazol-2-yl)-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

Pyrroline Ring Formation: The pyrroline ring is formed by the condensation of an appropriate aldehyde with an amine, followed by cyclization.

Coupling Reactions: The final step involves coupling the benzothiazole and pyrroline intermediates with the thienylcarbonyl and methylphenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethylbenzothiazol-2-yl)-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Ethylbenzothiazol-2-yl)-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-(6-Ethylbenzothiazol-2-yl)-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related molecules (Table 1):

Key Findings

Substituent Effects on Physicochemical Properties: The ethyl group on the benzothiazole ring in the target compound increases lipophilicity compared to the fluorine in ’s analog. This difference may lead to divergent pharmacokinetic profiles, with the ethyl variant favoring tissue penetration . The 4-methylphenyl group in the target compound vs.

Biological Activity Correlations: Benzothiazole derivatives in and show antitumor, antiviral, and anti-inflammatory activities. The thiophene-carbonyl moiety in the target compound may mimic similar pharmacophores observed in kinase inhibitors . The chromenone-based compound in exhibits a high melting point (252–255°C), suggesting strong crystalline packing forces, which could influence formulation stability .

Synthetic Methodologies :

- The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Suzuki-Miyaura for thiophene-carbonyl attachment), similar to the boronate-based coupling in .

- ’s use of the Vilsmeier-Haack reagent for formylation highlights alternative strategies for introducing carbonyl groups .

Crystallographic Insights

Structural analyses using SHELX software () reveal that π-π stacking and C–H···π interactions stabilize crystal packing in benzothiazole derivatives . For example, ’s compound exhibits a dihedral angle of 6.51° between the benzothiazole and pyrazole rings, which may influence conformational flexibility and intermolecular interactions .

Biological Activity

The compound 1-(6-Ethylbenzothiazol-2-yl)-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a pyrrolinone derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the following components:

- Benzothiazole moiety : Imparts unique electronic properties.

- Pyrrolinone core : Contributes to its potential as a pharmacophore.

- Hydroxy and thienylcarbonyl substituents : Enhance solubility and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anticancer Properties : Induces cytotoxicity in cancer cell lines, particularly in liver carcinoma cells.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity Type | Target Organism/Cell Line | Methodology Used | Result |

|---|---|---|---|

| Antimicrobial | E. coli, Staphylococcus aureus | Disk diffusion method | Significant inhibition observed |

| Anticancer | HepG2 (human liver carcinoma) | MTT assay | IC50 = 6.525 μM, potent cytotoxicity |

| Anti-inflammatory | RAW 264.7 macrophages | ELISA for cytokine measurement | Reduced TNF-α levels by 40% |

Case Studies

-

Antimicrobial Activity Study

In a study assessing antimicrobial properties, this compound was tested against E. coli and Staphylococcus aureus. The results indicated a strong inhibition zone around the disks containing the compound, suggesting its potential as an antibacterial agent . -

Anticancer Efficacy

A series of experiments were conducted on HepG2 cells to evaluate the cytotoxic effects of the compound. The results showed that it significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating a promising anticancer profile . -

Inflammation Modulation

In vitro studies on RAW 264.7 macrophages demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.